molecular formula C11H19BrO3 B14428085 Methyl 10-bromo-9-oxodecanoate CAS No. 85060-82-8

Methyl 10-bromo-9-oxodecanoate

Cat. No.: B14428085
CAS No.: 85060-82-8
M. Wt: 279.17 g/mol
InChI Key: GLRDTVHBIZVRND-UHFFFAOYSA-N
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Description

Methyl 10-bromo-9-oxodecanoate is a brominated keto ester with the molecular formula C₁₁H₁₉BrO₃. Its structure comprises a 10-carbon aliphatic chain featuring a methyl ester group at the terminal carboxyl position, a ketone group at the 9th carbon, and a bromine atom at the 10th carbon.

Properties

CAS No.

85060-82-8

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

methyl 10-bromo-9-oxodecanoate

InChI

InChI=1S/C11H19BrO3/c1-15-11(14)8-6-4-2-3-5-7-10(13)9-12/h2-9H2,1H3

InChI Key

GLRDTVHBIZVRND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 10-hydroxydecanoate using bromine in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromine adding to the 10th position of the decanoate ester.

Another method involves the oxidation of methyl 10-bromo-9-hydroxydecanoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. This reaction converts the hydroxyl group at the 9th position to a keto group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-bromo-9-oxodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).

    Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of amides, thioethers, or ethers.

    Reduction: Formation of methyl 10-bromo-9-h

Comparison with Similar Compounds

Methyl 9-oxodecanoate

  • Molecular Formula : C₁₁H₂₀O₃
  • Structure : Lacks the bromine atom at C10 but retains the ketone at C9 and the methyl ester group.
  • Key Differences: The absence of bromine reduces molecular weight (224.28 g/mol vs. 279.17 g/mol for the brominated analog) and alters reactivity. Applications: Used in lipid metabolism studies and as a precursor for synthesizing pheromones or bioactive fatty acid derivatives .

Ethyl 10-chloro-10-oxodecanoate (CAS 112895-02-0)

  • Molecular Formula : C₁₂H₂₁ClO₃
  • Structure : Features a chlorine atom and ketone group at C10, with an ethyl ester instead of a methyl ester.
  • Key Differences :
    • Chlorine’s lower atomic radius and electronegativity compared to bromine result in weaker polarizability and slower substitution kinetics.
    • The ethyl ester group increases hydrophobicity slightly, which may influence solubility in organic solvents .

Methyl 10-chloro-10-oxodecanoate

  • Molecular Formula : C₁₁H₁₉ClO₃
  • Structure: Similar to Methyl 10-bromo-9-oxodecanoate but with chlorine at C10 and the ketone shifted to C10.
  • Key Differences: The ketone’s position (C10 vs. Chlorine’s smaller size may enhance crystallinity compared to brominated analogs .

Methyl 10-methylene-9-oxooctadecanoate

  • Molecular Formula : C₁₉H₃₄O₃
  • Structure : An 18-carbon chain with a methylene group at C10 and ketone at C8.
  • Key Differences :
    • The extended carbon chain increases hydrophobicity, making it more suitable for lipid membrane studies.
    • The methylene group (CH₂) at C10 eliminates halogen-based reactivity, prioritizing conjugation or cyclization pathways .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Key Features References
This compound C₁₁H₁₉BrO₃ Br at C10, ketone at C9 High reactivity due to bromine; potential for nucleophilic substitution
Methyl 9-oxodecanoate C₁₁H₂₀O₃ Ketone at C9 Used in lipid studies; lower molecular weight
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ Cl at C10, ethyl ester Ethyl ester enhances hydrophobicity; slower substitution kinetics
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ Cl at C10, ketone at C10 Ketone position shifts electronic effects; smaller halogen size
Methyl 10-methylene-9-oxooctadecanoate C₁₉H₃₄O₃ Methylene at C10, long chain Suited for lipid research; non-halogenated

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